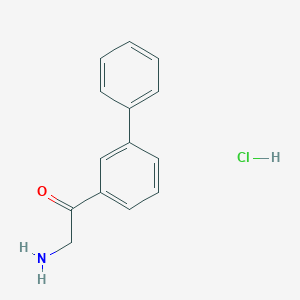
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of biphenyl, a compound consisting of two connected benzene rings
準備方法
The synthesis of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride typically involves several steps. One common method includes the reaction of 3-biphenylcarboxaldehyde with an amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, blocking their activity and resulting in therapeutic effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(3-Biphenylyl)-2-aminoethanone Hydrochloride can be compared with other biphenyl derivatives, such as:
1-(4’-Amino-3-biphenylyl)ethanone Hydrochloride: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(3-Biphenylyl)-1-(4-chlorophenyl)methanamine Hydrochloride: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H14ClNO |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
2-amino-1-(3-phenylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |
InChIキー |
XFJGXDJFLNSOOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


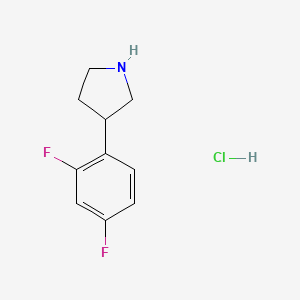


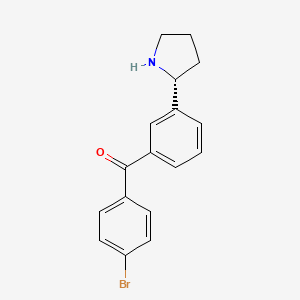
![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)
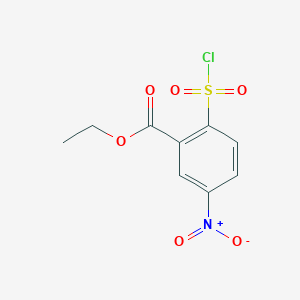
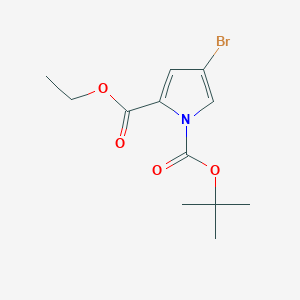
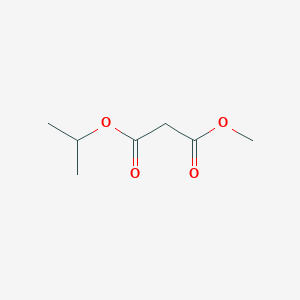
![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
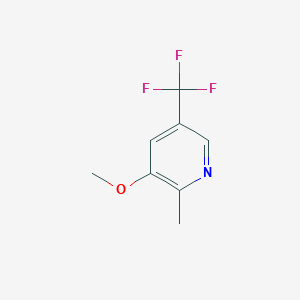
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)

